3-(4-Methylphenyl)-1,3-thiazolidin-4-one
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Overview
Description
3-(4-Methylphenyl)-1,3-thiazolidin-4-one is a heterocyclic organic compound that contains a thiazolidine ring substituted with a 4-methylphenyl group
Mechanism of Action
Target of Action
Compounds similar to “3-(4-Methylphenyl)-1,3-thiazolidin-4-one” often target enzymes or receptors in the body. For example, indole derivatives are known to bind with high affinity to multiple receptors .
Mode of Action
Once the compound binds to its target, it can either inhibit or enhance the function of the target. This interaction can lead to changes in cellular processes. For instance, some indole derivatives have been found to interfere with photosynthesis .
Biochemical Pathways
The interaction of the compound with its target can affect various biochemical pathways. For example, some indole derivatives have been found to affect the glycerophospholipid metabolism .
Result of Action
The ultimate effect of the compound’s action can vary widely, depending on the specific targets and pathways it affects. Some indole derivatives, for example, have shown antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzaldehyde with cysteine or its derivatives under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the industrial process may include steps for purification and crystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiazolidine ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1,3-thiazolidin-4-one: Similar structure but lacks the methyl group on the phenyl ring.
3-(4-Chlorophenyl)-1,3-thiazolidin-4-one: Contains a chlorine atom instead of a methyl group on the phenyl ring.
3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
3-(4-Methylphenyl)-1,3-thiazolidin-4-one is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s interaction with molecular targets and its overall properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-(4-methylphenyl)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-8-2-4-9(5-3-8)11-7-13-6-10(11)12/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTWEWRFHZLTDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CSCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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